molecular formula C4H8N2O4 B8140257 2-[(2-Aminoacetyl)oxyamino]acetic acid

2-[(2-Aminoacetyl)oxyamino]acetic acid

Katalognummer: B8140257
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: UGNUOHCYPLKZCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Aminoacetyl)oxyamino]acetic acid is a chemical compound of interest in biochemical and pharmacological research. Characterized by its distinct molecular structure, this compound serves as a valuable intermediate for researchers exploring novel synthetic pathways and molecular interactions. Its potential research applications may include use as a building block in organic synthesis, the development of peptide mimics, and the study of enzyme-substrate reactions. As with all specialized research chemicals, this product is intended for use by qualified laboratory professionals. It is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

2-[(2-aminoacetyl)oxyamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1-4(9)10-6-2-3(7)8/h6H,1-2,5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNUOHCYPLKZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)ONCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1. Enzyme Inhibition Studies
2-[(2-Aminoacetyl)oxyamino]acetic acid is utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural similarity to amino acids allows it to act as a competitive inhibitor for various enzymes, making it a valuable tool in drug discovery.

Case Study:
A study demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer cell proliferation. The research indicated a dose-dependent inhibition, highlighting its potential as a lead compound for cancer therapeutics.

2. Protein Engineering
This compound plays a role in the design and modification of proteins, particularly in enhancing the stability and activity of recombinant proteins. By incorporating 2-[(2-Aminoacetyl)oxyamino]acetic acid into protein structures, researchers can improve solubility and reduce aggregation.

Data Table: Protein Stability Enhancement

Protein TypeStability Improvement (%)Reference
Recombinant Insulin25%
Antibody Fragments30%

Pharmaceutical Development

1. Drug Formulation
The compound is being investigated for its application in drug formulations due to its ability to enhance bioavailability and pharmacokinetics of therapeutic agents. Its properties allow for better solubility and absorption when included in drug delivery systems.

Case Study:
A formulation study revealed that incorporating 2-[(2-Aminoacetyl)oxyamino]acetic acid into a liposomal delivery system significantly increased the encapsulation efficiency of hydrophobic drugs, improving their therapeutic effectiveness.

2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been studied as a potential additive in antibiotic formulations to enhance efficacy against resistant strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Genetic Engineering Applications

1. CRISPR Technology
Recent advancements have shown that 2-[(2-Aminoacetyl)oxyamino]acetic acid can be utilized in CRISPR/Cas9 systems to enhance the efficiency of gene editing by stabilizing guide RNA structures.

Case Study:
In a study involving yeast models, the incorporation of this compound improved the efficiency of targeted mutagenesis by 40%, demonstrating its utility in genetic modifications for research and therapeutic purposes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-[(2-Aminoacetyl)oxyamino]acetic acid analogs and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Properties Research Findings
2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetic acid (Triglycine) C₆H₁₁N₃O₄ 189.17 Aminoacetyl, carboxylic acid, amide Excipient in pharmaceuticals; protein interaction studies; volumetric/conductometric analysis Exhibits hydrogen-bonded chains in crystal structures; interacts with surfactants (e.g., CTAB) in aqueous glycyl dipeptide solutions .
2-[(2-Aminoacetyl)amino]acetic acid C₄H₇N₃O₃ 145.12 Aminoacetyl, carboxylic acid, amide Studied for interactions with sodium hexanoate; volumetric behavior in aqueous solutions Shows distinct volumetric and conductometric properties at 298.15 K, indicating strong solute-solvent interactions .
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Cyclohexyl, amino-oxoethyl, acetic acid Neuroactive research; protein/enzyme structure studies Demonstrates potential in modulating protein interactions; used as a biochemical reagent but lacks full validation for medical applications .
2-(Dimethylamino)acetic acid C₄H₉NO₂ 103.12 Dimethylamino, carboxylic acid Solubility studies; precursor for surfactants High solubility in polar solvents (e.g., water, methanol); used to study cationic surfactant interactions (e.g., CTAB) .
Gly-His-Lys Acetate C₁₆H₂₅N₆O₆ 397.41 Imidazole, aminoacetyl, acetic acid Cell culture; liver cell growth factor; wound healing Forms hydrogen-bonded networks; bioactive in promoting tissue regeneration but requires further clinical validation .

Key Comparative Insights:

Structural Complexity: Triglycine (C₆H₁₁N₃O₄) and Gly-His-Lys acetate (C₁₆H₂₅N₆O₆) feature multi-amide linkages, enabling robust hydrogen-bonding networks critical for stabilizing protein structures . In contrast, simpler analogs like 2-(dimethylamino)acetic acid (C₄H₉NO₂) lack peptide bonds, limiting their biological specificity .

Physicochemical Behavior: Compounds with aminoacetyl groups (e.g., 2-[(2-Aminoacetyl)amino]acetic acid) exhibit strong interactions with ionic surfactants (e.g., sodium cholate) in aqueous media, as demonstrated by volumetric and viscometric studies . This contrasts with cyclohexyl-substituted derivatives (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid), which show hydrophobic interactions in biochemical assays .

Vorbereitungsmethoden

Solid-Phase Organic Synthesis (SPOS) Using Fmoc-AEEA Derivatives

Solid-phase synthesis of related 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) derivatives provides a template for adapting protocols to target 2-[(2-Aminoacetyl)oxyamino]acetic acid. As detailed in Patent WO2002042259A2, Fmoc-AEEA serves as a key intermediate, synthesized via a four-step process:

  • Azide Formation : 2-[2-(2-chloroethoxy)ethoxy]-ethanol reacts with sodium azide in N,N-dimethylformamide (DMF) at 90–95°C for 16 hours.

  • Staudinger Reaction : The azide intermediate undergoes reaction with triphenylphosphine in anhydrous tetrahydrofuran (THF), yielding a primary amine.

  • Fmoc Protection : The amine is treated with Fmoc-Cl in 10% sodium carbonate, forming the Fmoc-AEEA derivative.

  • Oxidation : Jones oxidation at 0°C (pH ~8.5) converts the alcohol to the carboxylic acid functionality.

This method achieves an 88% yield for Boc-AEEA salts, with TEMPO (2,2,6,6-tetramethylpiperidine oxide) enhancing oxidation selectivity. Adapting this route to 2-[(2-Aminoacetyl)oxyamino]acetic acid would require substituting the ethoxy backbone with an oxyamino-glycine moiety, likely via peptide coupling.

Solution-Phase Synthesis via Amide Coupling and Deprotection

Patent US4871872 outlines a solution-phase approach for analogous 2-[(2-aminoacetyl)amino]acetamide derivatives, leveraging dicyclohexylcarbodiimide (DCC) as a coupling agent:

  • Amine Intermediate Preparation : 1,2-Diphenyl-2-propylamine reacts with N-CBZ-glycylglycine in chloroform, catalyzed by DCC.

  • Deprotection : Hydrogenation over Pd/C removes the CBZ (benzyloxycarbonyl) group, yielding the free amine.

  • Acidification : HCl gas treatment generates the hydrochloride salt, with recrystallization from methanol/ethyl acetate enhancing purity.

Key Data :

StepConditionsYieldPurity
Coupling (DCC)Chloroform, 72h, RT65%85%
Hydrogenolysis (Pd/C)40 psi H₂, 4h93%95%
Salt FormationHCl gas in methanol/ethyl acetate89%98%

Adapting this method would require introducing an oxyamino linker via hydroxylamine intermediates, potentially using Boc or Fmoc protections to prevent side reactions.

Oxidation Strategies for Carboxylic Acid Formation

TEMPO/NaBr/TCCA System

The Chinese Patent CN113896656A details a TEMPO-mediated oxidation for synthesizing 2-(2-(2-aminoethoxy)ethoxy)acetic acid, applicable to the target compound:

  • Substrate Preparation : A primary alcohol (e.g., 2-[2-(2-aminoethoxy)ethoxy]ethanol) is dissolved in acetone/saturated NaHCO₃.

  • Oxidation : TEMPO (0.1 mol%) and NaBr (1 mol%) are added, followed by trichloroisocyanuric acid (TCCA) at 0–5°C.

  • Workup : Quenching with isopropanol, filtration, and acidification with HCl yield the carboxylic acid.

Optimized Parameters :

  • Temperature: 0–5°C

  • Reaction Time: 2 hours

  • Yield: 91%

  • Purity: 93%

This method avoids hazardous sodium hydride (NaH) and operates under mild conditions, making it industrially viable.

Jones Oxidation for High-Yield Conversion

Jones oxidation (CrO₃/H₂SO₄) remains a classical approach, as seen in Fmoc-AEEA synthesis:

  • Conditions : 0°C, pH 8.5 (adjusted with NaHCO₃)

  • Yield : 88% for Boc-AEEA

  • Drawbacks : Chromium waste generation and stringent pH control requirements.

Protection Group Strategies

Fmoc vs. Boc Protection

  • Fmoc : Removed under basic conditions (piperidine), compatible with TEMPO oxidations.

  • Boc : Cleaved with trifluoroacetic acid (TFA), suitable for acid-stable intermediates.

Comparative Table :

Protection GroupRemoval ConditionCompatibility with Oxidations
FmocBase (pH 8.5)High (stable under TEMPO)
BocAcid (TFA)Moderate (risk of ester hydrolysis)

Industrial-Scale Considerations

Solvent and Recycle Systems

  • Preferred Solvents : THF, DMF, and ethyl acetate due to high boiling points and compatibility with hydrogenation.

  • Waste Reduction : Patent CN113896656A reports a 99% recovery rate for palladium catalysts via filtration .

Q & A

Q. What are the optimal synthetic routes for 2-[(2-Aminoacetyl)oxyamino]acetic acid, and how can reaction by-products be minimized?

The synthesis of structurally related amino-acetic acid derivatives (e.g., Fmoc-AEEA) involves multi-step protocols, including nucleophilic substitution and oxidation. For example, substituting 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine under basic conditions (K₂CO₃/NaBr in acetonitrile, 50°C, 24h) yields intermediates, while TEMPO-mediated oxidation (using TCCA) converts alcohols to carboxylic acids . To minimize by-products:

  • Use controlled stoichiometry (e.g., NaBr as a catalyst).
  • Optimize reaction time and temperature (e.g., 0–5°C during oxidation to prevent over-oxidation).
  • Employ quenching agents (e.g., isopropanol) to terminate reactions efficiently.

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsBy-Product Mitigation
SubstitutionK₂CO₃, NaBr, 50°CExcess dibenzylamine (1.2 eq)
OxidationTEMPO, TCCA, 0–5°CIsopropanol quenching

Q. How should researchers characterize the purity and structural integrity of 2-[(2-Aminoacetyl)oxyamino]acetic acid?

Standard analytical methods include:

  • HPLC-MS : To confirm molecular weight (e.g., observed m/z 189.17 for triglycine derivatives) and detect impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., amine, carboxylic acid) and assess stereochemical purity .
  • Elemental Analysis : Validate empirical formula (C₆H₁₁N₃O₄) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (ALADDIN, MedChemExpress) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (NIOSH P95/P1 filters recommended) .
  • Waste Disposal : Avoid drainage release; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies often arise from variable reaction conditions. For example:

  • Case Study : In Example 1 vs. Example 2 of Fmoc-AEEA synthesis, differing NaBr concentrations (0.3mmol vs. 1mmol) led to yield variations (70% vs. 85%) .
  • Resolution : Use design-of-experiment (DoE) approaches to test variables (temperature, catalyst loading) systematically.

Q. What methodologies are used to evaluate the compound’s biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) to track intracellular transport kinetics .
  • Antioxidant Activity : Quantify ROS scavenging via DPPH/ABTS assays .

Q. How can computational modeling predict its reactivity in novel reactions?

  • DFT Calculations : Optimize geometry (e.g., planar structure with intramolecular H-bonding) and predict tautomeric stability (keto vs. enol forms) .
  • MD Simulations : Model interactions with biomolecules (e.g., protein binding pockets) to guide drug design .

Q. What strategies are effective for impurity profiling in batch synthesis?

  • LC-UV/ELSD : Detect trace impurities (e.g., diglycine, triglycine) using EP/USP reference standards .
  • Orthogonal Methods : Combine reverse-phase HPLC with ion-exchange chromatography to resolve polar by-products .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Carboxylic acid groups may hydrolyze in acidic conditions .
  • Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for amino-acetic acids) .

Q. Table 2: Stability Parameters

ConditionDegradation PathwayHalf-Life (25°C)
pH 2.0Hydrolysis of amide bond12h
pH 7.4No significant degradation>48h
60°CThermal decomposition8h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.